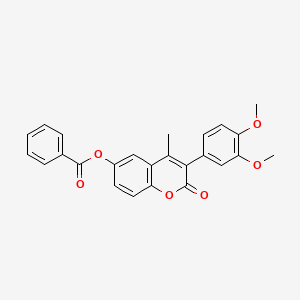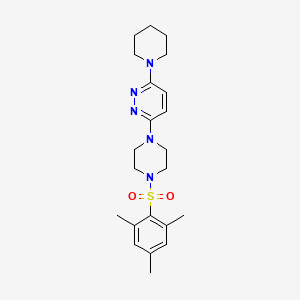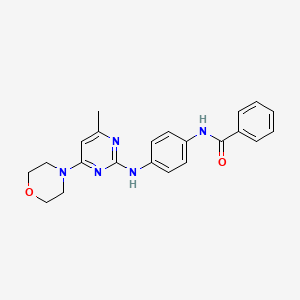![molecular formula C14H16N2O4S3 B11250769 N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11250769.png)
N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound characterized by the presence of thiophene rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps:
Formation of Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Alkylation: The thiophene-2-sulfonyl chloride is then reacted with ethylenediamine to form the intermediate compound.
N-Ethylation: The intermediate is further reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amides, ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can be used as a building block for more complex molecules
Biology
The compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where thiophene-containing drugs have shown efficacy, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the development of conductive polymers or as a precursor for the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate binding to aromatic amino acids in proteins, while the sulfonyl groups might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the sulfonyl group.
N-Ethyl-N’-[2-(thiophen-2-YL)ethyl]ethanediamide: Similar but without the sulfonyl group on the thiophene ring.
Thiophene-2-sulfonamide: Contains the sulfonyl group but lacks the ethylenediamide backbone.
Uniqueness
This detailed overview should provide a comprehensive understanding of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H16N2O4S3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-ethyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
InChI |
InChI=1S/C14H16N2O4S3/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RMFAZQSGVAAKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250689.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B11250701.png)
![6-chloro-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250702.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11250714.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11250715.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11250728.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B11250732.png)


![Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250762.png)
